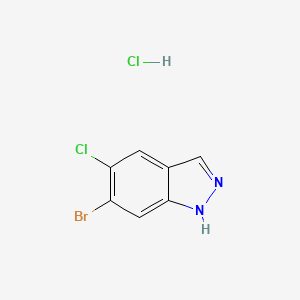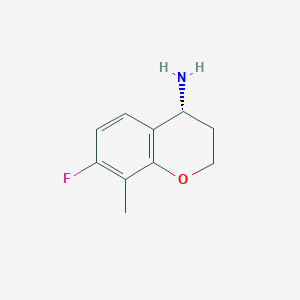
(R)-7-Fluoro-8-methylchroman-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-7-Fluoro-8-methylchroman-4-amine is a chemical compound that belongs to the class of chromans. Chromans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position and a methyl group at the 8th position on the chroman ring, with an amine group at the 4th position. The ® configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Fluoro-8-methylchroman-4-amine typically involves several steps:
Starting Material: The synthesis often begins with a chroman derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using fluorinating agents such as Selectfluor.
Methylation: The methyl group at the 8th position can be introduced using methylating agents like methyl iodide.
Amination: The amine group at the 4th position is introduced through reductive amination, using reagents like sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of ®-7-Fluoro-8-methylchroman-4-amine may involve:
Catalytic Hydrogenation: To introduce the amine group.
Continuous Flow Chemistry: For efficient and scalable synthesis.
Chiral Resolution: To ensure the ® configuration, using chiral catalysts or chromatography.
Types of Reactions:
Oxidation: ®-7-Fluoro-8-methylchroman-4-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into various reduced forms, such as alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use in treating neurological disorders due to its structural similarity to known bioactive compounds.
Industry:
Material Science: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-8-methylchroman-4-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
7-Fluoro-8-methylchroman-4-amine: Lacks the ® configuration.
7-Fluoro-8-methylchroman-4-ol: Contains a hydroxyl group instead of an amine.
7-Fluoro-8-methylchroman-4-carboxylic acid: Contains a carboxyl group instead of an amine.
Uniqueness:
Chiral Configuration: The ® configuration of ®-7-Fluoro-8-methylchroman-4-amine provides unique biological activity compared to its racemic or (S) counterparts.
Functional Groups: The specific arrangement of fluorine, methyl, and amine groups contributes to its distinct chemical and biological properties.
This detailed overview highlights the significance of ®-7-Fluoro-8-methylchroman-4-amine in various fields, from synthetic chemistry to potential therapeutic applications
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4R)-7-fluoro-8-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-3,9H,4-5,12H2,1H3/t9-/m1/s1 |
InChI Key |
PQCKITNHLYFLKH-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1OCC[C@H]2N)F |
Canonical SMILES |
CC1=C(C=CC2=C1OCCC2N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Fluoro-7-methoxyimidazo[1,5-a]pyridine](/img/structure/B15235500.png)


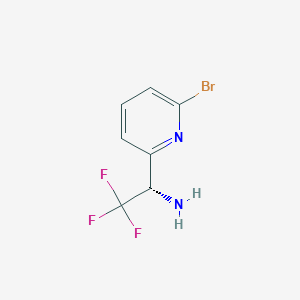
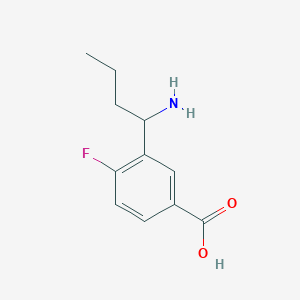

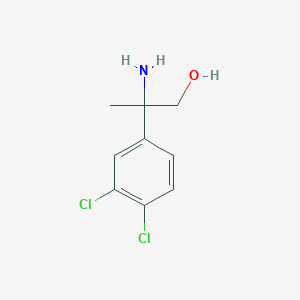
![3-bromo-5-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15235545.png)

![Tert-Butyl 1-Benzyl-3-Oxo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B15235555.png)

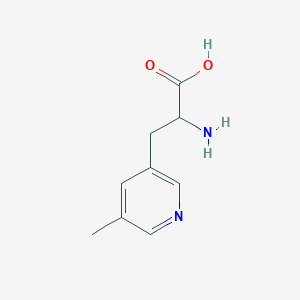
![(1R)-1-[4-(Difluoromethyl)phenyl]ethylamine](/img/structure/B15235579.png)
